4-(2-Thienyl)butyric acid
Overview
Description
4-(2-Thienyl)butyric acid is a chemical compound that has been studied for its potential in various applications, including its role as a ligand in the synthesis of organotin(IV) derivatives. The interest in this compound is due to its structural similarity to other pharmacologically active substances and its ability to form complexes with metals, which can be used for biological activities .
Synthesis Analysis
The synthesis of organotin(IV) derivatives of 4-(2-thienyl)butyric acid involves the reaction of the ligand acid with tri- and diorganotin salts in specific molar ratios. The process is confirmed through various analytical techniques such as CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies. These methods ensure the correct formation of the desired compounds and help in determining their structure .
Molecular Structure Analysis
The molecular structure of the synthesized organotin(IV) derivatives is elucidated using NMR spectroscopy and X-ray crystallography. NMR data suggest a 5-coordinate geometry for the triorganotin(IV) derivatives and a 6-coordinate geometry for the diorganotin(IV) derivatives. X-ray crystallographic analysis further reveals that one of the compounds exhibits a polymeric 5-coordinate trigonal bipyramidal geometry .
Chemical Reactions Analysis
The study of 4-(2-thienyl)butyric acid and its derivatives includes an examination of their chemical reactions, particularly their ability to form complexes with organotin(IV) salts. The resulting organotin(IV) derivatives are then analyzed for their potential biological activities, which are hypothesized to involve interference with bacterial cell wall formation and cellular integrity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-thienyl)butyric acid derivatives are characterized using various analytical techniques. The antimicrobial studies conducted on these compounds show promising results against different strains of bacteria and fungi. The compounds' mode of action is believed to be through the disruption of cell wall synthesis in bacteria and the prevention of nutrient intake or waste export, leading to cell death. Some of the compounds exhibit antifungal activity comparable to standard drugs, suggesting their potential use in developing new antimicrobial agents .
Scientific Research Applications
Crystal Structure Analysis : 4-(2-Thienyl)butyric acid has been analyzed for its crystal structure. The X-ray crystal structures of its analogs have been reported, providing insights into their conformations and molecular interactions (Pirard et al., 1993).
Enantiomeric Resolution : Studies have focused on the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analog of 4-(2-Thienyl)butyric acid, using high-performance liquid chromatography (HPLC) (Vaccher et al., 1995).
Microwave Synthesis and Purification : The compound has been synthesized and purified using microwave-promoted synthesis and fluorous purification procedures. This approach is significant for applications in self-assembled monolayer semiconductor applications (McCairn et al., 2008).
Electropolymerization : 4-(2-Thienyl)butyric acid derivatives have been used in the synthesis and electropolymerization of compounds like N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, indicating potential applications in polymer science (Lengkeek et al., 2010).
Butyric Acid Production : The compound is related to butyric acid, which is used in various industries. Studies have focused on improving microbial butyric acid production, which is relevant to food, pharmaceuticals, and other industries (Jiang et al., 2018).
Organotin(IV) Derivatives Synthesis : 4-(2-Thienyl)butyric acid has been used to synthesize organotin(IV) derivatives. These compounds were evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial drugs (Shaheen et al., 2017).
Erythroid Differentiation : Related studies on butyric acid have shown its role in inducing erythroid differentiation in cultured erythroleukemic cells. This suggests potential applications in medical research and therapy (Leder & Leder, 1975).
Hydrogenation Processes : Research has been conducted on the hydrogenation of derivatives of 2-oxo-4-(2-thienyl)butenoic acid, a related compound, which has implications for chemical synthesis processes (Slavinskaya et al., 1998).
Treatment of Colorectal Cancer : Butyric acid, related to 4-(2-Thienyl)butyric acid, has been explored for its potential in the treatment of colorectal cancer, showing the compound's relevance in oncological research (Pouillart, 1998).
Electronic Structure in Organic Photovoltaics : Studies on the electronic structure of fullerene derivatives, including those related to 4-(2-Thienyl)butyric acid, have implications for organic photovoltaics (Nakanishi et al., 2014).
Safety And Hazards
4-(2-Thienyl)butyric acid causes severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
4-thiophen-2-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXLSQVYGNWLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196868 | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)butyric acid | |
CAS RN |
4653-11-6 | |
Record name | 2-Thiophenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4653-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004653116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Thienyl)Butyric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02434 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(2-Thienyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiophenebutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.809 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-THIENYL)BUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLB4C9G6WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.